molecular formula C19H15NO2 B11840228 7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL CAS No. 82524-06-9

7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL

Cat. No.: B11840228
CAS No.: 82524-06-9
M. Wt: 289.3 g/mol
InChI Key: FFECTBXCMBEKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-5-phenyl-5H-chromeno[2,3-b]pyridin-5-OL is a heterocyclic compound featuring a fused chromene and pyridine scaffold. Its structure includes a chromeno[2,3-b]pyridine core substituted with a methyl group at the 7-position, a phenyl group at the 5-position, and a hydroxyl group at the 5-ol position.

Properties

CAS No.

82524-06-9

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

7-methyl-5-phenylchromeno[2,3-b]pyridin-5-ol

InChI

InChI=1S/C19H15NO2/c1-13-9-10-17-16(12-13)19(21,14-6-3-2-4-7-14)15-8-5-11-20-18(15)22-17/h2-12,21H,1H3

InChI Key

FFECTBXCMBEKOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2(C4=CC=CC=C4)O)C=CC=N3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares 7-methyl-5-phenyl-5H-chromeno[2,3-b]pyridin-5-OL with three related compounds, highlighting key structural and physicochemical differences:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Boiling Point (°C) pKa Key Applications/Properties
This compound C₁₉H₁₅NO₂ 289.33 7-Me, 5-Ph, 5-OH Not reported Not reported ~11.85* Potential pharmacophore (theoretical)
9-Fluoro-5H-chromeno[2,3-b]pyridin-5-OL C₁₂H₈FNO₂ 217.20 9-F, 5-OH Not reported 352.4±42.0 11.85 Unknown (structural analogue)
1H-Pyrrolo[2,3-b]pyridin-5-ol C₇H₆N₂O 134.14 Pyrrole-pyridine fused core 219–220 381.8±42.0 6.93 Intermediate for VEGFR-2 inhibitors
4-Nitro-1H-pyrrolo[2,3-b]pyridin-5-ol C₆H₅N₃O₃ 179.12 4-NO₂, 5-OH Not reported Not reported Not reported Enhanced reactivity for synthesis

Notes:

  • The pyrrolo[2,3-b]pyridin-5-ol derivatives exhibit lower molecular weights and distinct pKa values due to their nitrogen-rich cores, making them more soluble in polar solvents .
  • Synthetic Pathways: Unlike the pyrrolo-pyridine derivatives, chromeno-pyridines like the target compound often require multi-step cyclization under reflux conditions, as demonstrated in the synthesis of 5-methoxy-5H-chromeno[2,3-b]pyridine .

Pharmacological and Material Science Relevance

  • Pyrrolo-pyridine Derivatives : These compounds are validated intermediates in drug synthesis (e.g., venetoclax) due to their ability to modulate protein-protein interactions .
  • Fluoro-substituted Chromeno-pyridines: The fluorine atom in the 9-fluoro analogue could confer metabolic stability, a feature often leveraged in medicinal chemistry to prolong drug half-life .

Biological Activity

7-Methyl-5-phenyl-5H-chromeno[2,3-B]pyridin-5-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C16H15N2O2
  • Molecular Weight : 269.31 g/mol
  • CAS Number : [Not specified in search results]

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its anticancer properties and effects on cellular mechanisms.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in colon cancer cells (DLD-1 and HT-29) through both intrinsic and extrinsic pathways. Key findings include:

  • Apoptosis Induction : The compound was shown to significantly increase the number of apoptotic cells compared to control groups. In one study, a concentration of 0.5 µM led to 38.1% apoptosis in HT-29 cells after 24 hours of incubation .
  • Mechanisms of Action :
    • Mitochondrial Membrane Potential (MMP) : A decrease in MMP was observed, indicating early events in programmed cell death. The compound caused a notable reduction in MMP in both DLD-1 (79.8%) and HT-29 (79%) cells .
    • Caspase Activation : Increased activity of caspase-8 was noted, suggesting the activation of the extrinsic apoptotic pathway .
  • Cell Cycle Arrest : The compound also affects cell cycle progression, potentially leading to G0/G1 phase arrest, which is crucial for inhibiting tumor growth.

Research Findings and Case Studies

StudyCell LineConcentrationApoptosis Rate (%)Mechanism
HT-290.5 µM38.1Caspase Activation
DLD-10.5 µM79.8MMP Decrease
HT-291 µM26Caspase Activation

Additional Biological Activities

Beyond its anticancer properties, this compound has shown promise in other areas:

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its overall therapeutic profile.
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this may have neuroprotective effects, potentially useful in neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.